Cas no 878058-24-3 (2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-(oxolan-2-yl)methylacetamide)

2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-(oxolan-2-yl)methylacetamide structure
878058-24-3 structure
商品名:2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-(oxolan-2-yl)methylacetamide
CAS番号:878058-24-3
MF:C21H27N3O6S
メガワット:449.520584344864
CID:5510204

2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-(oxolan-2-yl)methylacetamide 化学的及び物理的性質

名前と識別子

    • 2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonyl-N-(oxolan-2-ylmethyl)acetamide
    • Acetamide, 2-[[1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl]sulfonyl]-N-[(tetrahydro-2-furanyl)methyl]-
    • 2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-(oxolan-2-yl)methylacetamide
    • インチ: 1S/C21H27N3O6S/c25-20(22-12-16-4-3-9-30-16)15-31(27,28)19-13-24(18-6-2-1-5-17(18)19)14-21(26)23-7-10-29-11-8-23/h1-2,5-6,13,16H,3-4,7-12,14-15H2,(H,22,25)
    • InChIKey: CKKOYUDURUFNLN-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1CCCO1)(=O)CS(C1C2=C(N(CC(N3CCOCC3)=O)C=1)C=CC=C2)(=O)=O

2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-(oxolan-2-yl)methylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2017-0352-10μmol
2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-[(oxolan-2-yl)methyl]acetamide
878058-24-3 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F2017-0352-5mg
2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-[(oxolan-2-yl)methyl]acetamide
878058-24-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F2017-0352-10mg
2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-[(oxolan-2-yl)methyl]acetamide
878058-24-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F2017-0352-2mg
2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-[(oxolan-2-yl)methyl]acetamide
878058-24-3 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F2017-0352-2μmol
2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-[(oxolan-2-yl)methyl]acetamide
878058-24-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F2017-0352-5μmol
2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-[(oxolan-2-yl)methyl]acetamide
878058-24-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F2017-0352-20μmol
2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-[(oxolan-2-yl)methyl]acetamide
878058-24-3 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F2017-0352-4mg
2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-[(oxolan-2-yl)methyl]acetamide
878058-24-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F2017-0352-15mg
2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-[(oxolan-2-yl)methyl]acetamide
878058-24-3 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F2017-0352-20mg
2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-[(oxolan-2-yl)methyl]acetamide
878058-24-3 90%+
20mg
$99.0 2023-05-17

2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-(oxolan-2-yl)methylacetamide 関連文献

2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-(oxolan-2-yl)methylacetamideに関する追加情報

Introduction to 2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-(oxolan-2-yl)methylacetamide and Its Significance in Modern Chemical Biology

Compound with the CAS number 878058-24-3 represents a fascinating molecule in the realm of chemical biology, particularly in the development of innovative therapeutic agents. The structural complexity and functional diversity of this compound make it a subject of considerable interest among researchers exploring novel pharmacological pathways. The name 2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-(oxolan-2-yl)methylacetamide provides a detailed insight into its chemical composition, highlighting key functional groups that contribute to its unique properties and potential biological activities.

The presence of the morpholin-4-yl moiety is particularly noteworthy, as morpholine derivatives are well-known for their broad spectrum of biological activities. Morpholine-based compounds have been extensively studied for their roles in drug development, owing to their ability to modulate various biological processes. In particular, the sulfonyl group attached to the indole ring introduces a strong electron-withdrawing effect, which can significantly influence the molecule's reactivity and interaction with biological targets. This structural feature is often exploited in the design of bioactive molecules to enhance binding affinity and selectivity.

The indole core of the compound is another critical component that warrants detailed examination. Indole derivatives are renowned for their pharmacological significance, with numerous examples having demonstrated efficacy in treating a variety of diseases. The specific substitution pattern on the indole ring in this compound, particularly the 1H-indol-3-yl moiety, suggests potential interactions with biological receptors or enzymes that could be harnessed for therapeutic purposes. Recent studies have shown that indole-based compounds can exhibit potent anti-inflammatory, antimicrobial, and anticancer properties, making them attractive candidates for further investigation.

The N-(oxolan-2-yl)methylacetamide moiety further contributes to the compound's complexity and functionality. Oxolane derivatives are known for their stability and versatility in drug design, often serving as key structural elements in bioactive molecules. The incorporation of this group into the molecular framework suggests potential applications in modulating enzyme activity or receptor binding. Moreover, the acetamide portion of the molecule can act as a hydrogen bond acceptor, enhancing interactions with biological targets and improving drug-like properties.

In the context of current research, compounds like 2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-(oxolan-2-yl)methylacetamide are being extensively explored for their potential therapeutic applications. The integration of multiple pharmacophoric units into a single molecular entity allows for the design of highly specific and potent drugs. For instance, recent studies have highlighted the importance of combining scaffold-hopping strategies with computational modeling to identify novel bioactive molecules. The compound in question exemplifies this approach, leveraging structural motifs that have demonstrated efficacy in previous studies while introducing novel modifications to enhance activity and selectivity.

The synthesis and characterization of this compound represent a significant advancement in chemical biology research. Advanced synthetic methodologies have enabled researchers to construct complex molecules with high precision, allowing for detailed structural elucidation and functional analysis. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been instrumental in determining the structure-property relationships of this compound. These studies not only provide insights into its molecular architecture but also help predict its biological behavior.

The potential applications of this compound extend across multiple therapeutic areas. For instance, its structural features suggest that it may exhibit inhibitory activity against certain enzymes or receptors implicated in diseases such as cancer, inflammation, and neurodegeneration. Preclinical studies are currently underway to evaluate its efficacy and safety profile in animal models. These investigations aim to validate its therapeutic potential and identify optimal dosing regimens for future clinical trials.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been increasingly employed to predict the binding modes and affinity of small molecules to biological targets. By integrating experimental data with computational predictions, researchers can accelerate the identification of lead compounds like 2-({1-2-(morpholin-4-yloxy)-2-oxyethyl}-1H-indol3-yl}sulfonyloxolan2-yl)methylacetamide). These approaches not only save time and resources but also enhance the likelihood of success in early-stage drug development.

In conclusion, Compound CAS no.878058243...........


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